An In-depth Technical Guide to the Synthesis and Properties of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
An In-depth Technical Guide to the Synthesis and Properties of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic scaffold 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. This molecule, representing a fusion of a pyridine ring and a cycloheptane ring, is a key building block in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds. This document details established synthetic methodologies, including the versatile Friedländer annulation, and provides a thorough characterization of the molecule's physicochemical and spectroscopic properties. The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials.
Introduction: Significance of the Cyclohepta[b]pyridine Core
The fusion of carbocyclic and heterocyclic ring systems is a well-established strategy in drug discovery for the generation of novel molecular architectures with diverse pharmacological profiles. The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold belongs to this class of compounds, offering a unique three-dimensional structure that can effectively probe biological targets. The pyridine moiety, a common pharmacophore, imparts properties such as hydrogen bonding capability and potential for various chemical modifications.[1] The fused seven-membered carbocyclic ring introduces conformational flexibility and lipophilicity, which can be tailored to optimize pharmacokinetic and pharmacodynamic properties.
Derivatives of this core structure have shown promise in various therapeutic areas. For instance, related benzo[2][3]cyclohepta[1,2-b]pyridine systems have been investigated for their anti-cancer, anti-inflammatory, and anti-tuberculosis activities. This underscores the potential of the simpler 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine as a foundational element for the development of new chemical entities.
Synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
The construction of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine ring system can be approached through several synthetic strategies. The most prominent and versatile of these is the Friedländer annulation, a classic method for the synthesis of quinolines and their analogs.[2][4]
The Friedländer Annulation Approach
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[2][4] For the synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, this would typically involve the reaction of a 2-aminopyridine derivative with cycloheptanone.
A plausible synthetic pathway is the reaction of 2-aminonicotinaldehyde with cycloheptanone. This reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to afford the fused aromatic pyridine ring.
Conceptual Synthetic Workflow:
Caption: Friedländer Synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.
Experimental Protocol: A General Friedländer Annulation
While a specific protocol for the title compound is not extensively detailed in the literature, a general procedure for the Friedländer annulation can be adapted.[5]
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Reactant Preparation: A mixture of 2-aminonicotinaldehyde (1 equivalent) and cycloheptanone (1.1 equivalents) is prepared in a suitable solvent, such as ethanol or dimethylformamide.
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Catalyst Addition: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide) is added to the reaction mixture.[5]
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Reaction Conditions: The mixture is heated to reflux for a period of 4-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.
Alternative Synthetic Routes
Other synthetic strategies for related fused pyridine systems include multi-component reactions and ring transformations of other heterocyclic systems.[4][6] For instance, the reaction of dinitropyridone with cycloheptanone in the presence of ammonia has been reported to yield cyclohepta[b]pyridine derivatives.[4] These methods can offer advantages in terms of efficiency and access to diverse substitution patterns.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is essential for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | |
| Molecular Weight | 147.22 g/mol | |
| CAS Number | 7197-96-8 | |
| Appearance | Not explicitly reported, likely a liquid or low-melting solid. | |
| Boiling Point | Not available. | |
| Density | Not available. | |
| Solubility | Expected to be soluble in common organic solvents. |
Spectroscopic Data
The structural elucidation of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is confirmed by various spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
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¹H NMR (400 MHz, CDCl₃):
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δ 8.28 (dd, J = 5.2, 1.6 Hz, 1H)
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δ 7.36 (dd, J = 7.2, 1.2 Hz, 1H)
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δ 7.00 (dd, J = 7.2, 4.8 Hz, 1H)
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δ 3.07 – 2.98 (m, 2H)
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δ 2.80 – 2.70 (m, 2H)
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δ 1.90 – 1.80 (m, 2H)
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δ 1.74 – 1.59 (m, 4H)
-
-
¹³C NMR (101 MHz, CDCl₃):
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δ 163.1
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δ 146.0
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δ 138.0
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δ 136.3
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δ 121.0
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δ 39.3
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δ 35.2
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δ 32.4
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δ 27.8
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δ 26.3
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NMR Data Interpretation Workflow:
Caption: Correlation of NMR data to the molecular structure.
3.2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While specific literature data for the parent compound is scarce, the expected IR spectrum would show characteristic peaks for C-H stretching of the aromatic and aliphatic portions, as well as C=C and C=N stretching vibrations from the pyridine ring. The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 147, corresponding to the molecular weight of the compound.
Potential Applications and Future Directions
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold holds considerable promise for the development of novel therapeutic agents. Its unique combination of a heteroaromatic ring and a flexible seven-membered carbocycle makes it an attractive starting point for library synthesis and lead optimization.
Future research in this area could focus on:
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Exploration of Diverse Synthetic Methodologies: The development of more efficient and environmentally benign synthetic routes to this scaffold and its derivatives.
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Pharmacological Screening: A systematic evaluation of the biological activities of a library of substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogs against a wide range of therapeutic targets.
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Structure-Activity Relationship (SAR) Studies: Elucidation of the key structural features required for potent and selective biological activity.
Conclusion
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine represents a valuable and underexplored scaffold in medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, with a focus on the adaptable Friedländer annulation, and a detailed summary of its known spectroscopic properties. It is anticipated that the information presented herein will facilitate further research and development of novel compounds based on this promising heterocyclic core.
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